BH3I-1

Vue d'ensemble

Description

BH3I-1 est un inhibiteur de petite molécule qui cible la famille des protéines Bcl-2, en inhibant spécifiquement la liaison du peptide BH3 de Bak à Bcl-xL. Ce composé est connu pour son rôle dans l'induction de l'apoptose en perturbant les interactions entre les protéines pro-apoptotiques et anti-apoptotiques au sein de la famille Bcl-2 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de BH3I-1 implique la réaction du 4-bromobenzaldéhyde avec l'acide α-isopropyl-4-oxo-2-thioxo-3-thiazolidineacetique. La réaction est généralement effectuée en présence d'une base telle que l'hydroxyde de sodium, sous conditions de reflux .

Méthodes de production industrielle : Bien que les méthodes spécifiques de production industrielle de this compound ne soient pas largement documentées, le composé est généralement synthétisé dans les laboratoires de recherche à l'aide de techniques standard de synthèse organique. Le processus implique plusieurs étapes, y compris la purification et la caractérisation pour garantir une grande pureté et un rendement élevé .

Types de réactions :

Réactions d'inhibition : this compound inhibe la liaison du peptide BH3 de Bak à Bcl-xL, ainsi que les interactions entre p53 et MDM2

Induction de l'apoptose : Le composé induit l'apoptose en perturbant les interactions entre les protéines pro-apoptotiques et anti-apoptotiques.

Réactifs et conditions courants :

Réactifs : 4-bromobenzaldéhyde, acide α-isopropyl-4-oxo-2-thioxo-3-thiazolidineacetique, hydroxyde de sodium.

Conditions : Reflux, conditions standard de synthèse organique.

Principaux produits :

- Le produit principal de la synthèse est this compound, qui se caractérise par sa capacité à inhiber les protéines de la famille Bcl-2 et à induire l'apoptose .

4. Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Biologie : Employé en biologie cellulaire pour étudier les mécanismes de la mort cellulaire et de la survie.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant la famille des protéines Bcl-2.

5. Mécanisme d'action

This compound exerce ses effets en se liant à la poche de liaison BH3 de Bcl-xL, inhibant ainsi l'interaction entre le peptide BH3 de Bak et Bcl-xL. Cette perturbation conduit à la libération de protéines pro-apoptotiques, qui à leur tour induisent l'apoptose. Le composé inhibe également l'interaction entre p53 et MDM2, favorisant ainsi la mort cellulaire .

Composés similaires :

ABT-737 : Un autre inhibiteur de la famille Bcl-2 qui induit l'apoptose en se liant à Bcl-2, Bcl-xL et Bcl-W.

Epigallocatéchine gallate : Un composé naturel qui inhibe les protéines de la famille Bcl-2 et induit l'apoptose.

Obatoclax : Un composé synthétique qui cible les protéines de la famille Bcl-2 et favorise l'apoptose.

Unicité de this compound : this compound est unique dans sa capacité à inhiber à la fois la liaison du peptide BH3 de Bak à Bcl-xL et l'interaction entre p53 et MDM2. Cette double inhibition en fait un outil précieux pour l'étude de l'apoptose et le développement de nouvelles thérapies anticancéreuses .

Applications De Recherche Scientifique

Key Mechanisms:

- Inhibition of Protein-Protein Interactions : BH3I-1 effectively inhibits interactions between Bcl-2 family proteins, which is crucial for initiating apoptotic pathways .

- Polypharmacology : Recent studies indicate that this compound may affect multiple targets, including p53/hDM2 interactions, suggesting a broader therapeutic potential beyond its primary action .

Cancer Cell Lines Studies

This compound has been evaluated across various cancer cell lines to determine its efficacy in inducing apoptosis. For instance:

- In Jurkat cells, this compound demonstrated minimal activity at concentrations below 30 μM, indicating a need for higher concentrations to observe significant effects .

- In other studies, this compound was shown to induce apoptosis in Bcl-2 or Bcl-X_L dependent systems at higher concentrations .

Combination Therapies

Recent research has explored the combination of this compound with other therapies:

- A study highlighted the potential of combining NK cell-based immunotherapy with BH3-mimetics to enhance the killing of chemoresistant neuroblastoma cells . This approach could lead to new treatment strategies for solid tumors.

Mechanistic Insights

Research has shown that this compound competes with Mcl-1 for binding sites on pro-apoptotic proteins, with an IC50 value reported at approximately 2.17 μM . This competitive binding is crucial for its apoptotic effects.

Table 1: Summary of Efficacy Studies on this compound

| Study | Cell Line | Concentration (μM) | Observed Effect |

|---|---|---|---|

| Jurkat | <30 | Minimal activity | |

| Various | High (>10) | Induction of apoptosis | |

| Neuroblastoma | Varies | Enhanced NK cell killing |

Table 2: Mechanistic Insights into this compound Action

| Mechanism | Description |

|---|---|

| Protein Binding | Competes with Mcl-1 (IC50 = 2.17 μM) |

| Apoptosis Induction | Disrupts Bcl-2/Bak interaction |

| Polypharmacology | Inhibits p53/hDM2 interactions |

Case Study 1: Evaluation of this compound in Leukemia

In a preclinical study examining leukemia cell lines, this compound was administered alongside traditional chemotherapeutics. The results indicated that while this compound alone had limited efficacy, its combination with other agents significantly enhanced apoptotic responses, suggesting a synergistic effect that warrants further exploration.

Case Study 2: Targeting Mcl-1 Dependency

A recent investigation into neuroblastoma highlighted that tumors exhibiting high Mcl-1 dependency showed increased sensitivity to BH3-mimetics like this compound. This study suggests that targeting Mcl-1 could be an effective strategy for treating specific cancer types resistant to standard therapies .

Mécanisme D'action

BH3I-1 exerts its effects by binding to the BH3-binding pocket of Bcl-xL, thereby inhibiting the interaction between the Bak BH3 peptide and Bcl-xL. This disruption leads to the release of pro-apoptotic proteins, which in turn induces apoptosis. The compound also inhibits the interaction between p53 and MDM2, further promoting cell death .

Comparaison Avec Des Composés Similaires

ABT-737: Another Bcl-2 family inhibitor that induces apoptosis by binding to Bcl-2, Bcl-xL, and Bcl-W.

Epigallocatechin Gallate: A natural compound that inhibits Bcl-2 family proteins and induces apoptosis.

Obatoclax: A synthetic compound that targets Bcl-2 family proteins and promotes apoptosis.

Uniqueness of BH3I-1: this compound is unique in its ability to inhibit both the Bak BH3 peptide binding to Bcl-xL and the interaction between p53 and MDM2. This dual inhibition makes it a valuable tool for studying apoptosis and developing new cancer therapies .

Activité Biologique

BH3I-1 is a small molecule classified as a BH3 mimetic, designed to inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL. This compound has gained attention for its potential therapeutic applications in cancer treatment, particularly due to its ability to induce apoptosis in various cell types. This article reviews the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and implications for future research.

This compound functions by mimicking the action of BH3-only proteins, which are pro-apoptotic members of the Bcl-2 family. These proteins activate apoptosis by binding to and inhibiting pro-survival Bcl-2 proteins. The primary mechanisms through which this compound induces apoptosis include:

- Disruption of Bcl-2 Family Interactions : this compound disrupts the interaction between anti-apoptotic proteins (like Bcl-xL) and pro-apoptotic proteins (like Bak), facilitating the release of cytochrome c from mitochondria and subsequent activation of caspases .

- Induction of Mitochondrial Dynamics : Studies indicate that this compound affects mitochondrial morphology, leading to fragmentation which is associated with the initiation of apoptosis .

- Cellular Stress Response Activation : this compound has been shown to induce heme oxygenase-1 (HO-1), a marker associated with cellular stress responses, prior to the onset of apoptosis, suggesting a complex interplay between stress response and apoptotic signaling .

Apoptosis Induction

Research has demonstrated that this compound effectively induces apoptosis in various cell lines. A study on normal human dermal fibroblasts revealed that treatment with this compound resulted in:

- Cytochrome c Release : Indicative of mitochondrial outer membrane permeabilization.

- Procaspase-3 Cleavage : Confirming activation of the apoptotic cascade.

- PARP Cleavage : A marker for caspase activity and cell death .

Comparative Efficacy

In comparative studies, this compound was found to be equally effective in inducing apoptosis in both wild-type and Bax/Bak-deficient fibroblasts. This suggests that its mechanism does not solely rely on these pro-apoptotic factors, distinguishing it from other BH3 mimetics like ABT-737 .

Case Studies

Several case studies have highlighted the potential of this compound in cancer therapy:

- Cancer Cell Lines : In vitro studies using various cancer cell lines demonstrated that this compound could sensitize cells to apoptosis when combined with other chemotherapeutic agents, enhancing overall therapeutic efficacy .

- Animal Models : In vivo experiments have shown that administering this compound can lead to tumor regression in mouse models of cancer, supporting its potential as a viable anti-cancer agent .

Data Summary

The following table summarizes key findings from studies investigating the biological activity of this compound:

Future Directions

The findings surrounding this compound suggest several avenues for future research:

- Combination Therapies : Investigating the efficacy of this compound in combination with other targeted therapies or traditional chemotherapeutics could yield improved treatment protocols for resistant cancers.

- Mechanistic Studies : Further exploration into how this compound modulates mitochondrial dynamics and cellular stress responses could provide deeper insights into its action and potential side effects.

Analyse Des Réactions Chimiques

Structural Determinants of Reactivity

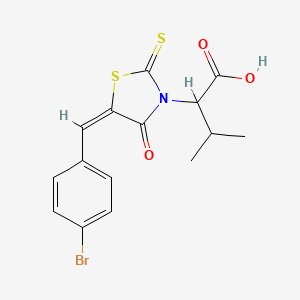

BH3I-1 (C₁₅H₁₄BrNS₂O₃; MW 400.31) features:

-

Thiazolidine ring : Provides rigidity and facilitates interactions with hydrophobic grooves of Bcl-2/Bcl-XL .

-

Bromobenzylidine group : Enhances binding affinity through hydrophobic and halogen-bonding interactions .

-

Carboxylic acid moiety : Contributes to solubility and pH-dependent ionization .

Key Reactivity Features:

| Property | Value/Description | Source |

|---|---|---|

| Solubility | DMSO (≥10 mM), limited in aqueous | |

| Binding Affinity | Kd₁ = 0.7 mM, Kd₂ = 0.2 mM for Bcl-XL | |

| EC₅₀ (p53/hDM2) | 24.996 µM |

Bcl-2 Family Inhibition

This compound binds the hydrophobic groove of Bcl-XL and Bcl-2, displacing pro-apoptotic proteins like Bim and Bak . This disrupts mitochondrial outer membrane permeabilization (MOMP), triggering cytochrome c release .

Stress Response Modulation

This compound rapidly induces heme oxygenase-1 (HO-1) within 2–4 hours, independent of apoptosis, through Drp1-mediated mitochondrial fission .

Apoptotic Pathways

-

Caspase activation : Cleaves procaspase-3 and PARP in fibroblasts .

-

Mitochondrial effects : Fragmentation precedes cytochrome c release (EC₅₀ ~250 µM) .

| Cell Line | Apoptosis Induction (24h) | Synergy with Chemotherapy | Source |

|---|---|---|---|

| Thyroid carcinoma | 60–80% cell death | Doxorubicin, bortezomib | |

| HCT116 (colorectal) | BAX-dependent | ABT-737 |

Off-Target Effects

This compound inhibits unrelated protein interactions (e.g., p53/hDM2, HIF-1α/p300) at low micromolar ranges, suggesting broad reactivity .

Limitations and Selectivity

Propriétés

IUPAC Name |

2-[5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO3S2/c1-8(2)12(14(19)20)17-13(18)11(22-15(17)21)7-9-3-5-10(16)6-4-9/h3-8,12H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHIEJLWRGREHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300817-68-9 | |

| Record name | BH3I-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.